molecular formula C18H11BrN2S B11992780 3-Bromo-4,6-diphenylisothiazolo(5,4-B)pyridine

3-Bromo-4,6-diphenylisothiazolo(5,4-B)pyridine

Cat. No.: B11992780
M. Wt: 367.3 g/mol
InChI Key: LSRLSVRGEWCVLH-UHFFFAOYSA-N
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Description

3-Bromo-4,6-diphenylisothiazolo(5,4-B)pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a bromine atom at the 3rd position and phenyl groups at the 4th and 6th positions. It has a molecular formula of C18H11BrN2S and a molecular weight of 367.27 g/mol . This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,6-diphenylisothiazolo(5,4-B)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity. This could include the use of different solvents, catalysts, and reaction temperatures to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,6-diphenylisothiazolo(5,4-B)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-4,6-diphenylisothiazolo(5,4-B)pyridine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites . This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The compound may also interact with receptors on the cell surface, triggering downstream signaling pathways that result in specific cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4,6-diphenylisothiazolo(5,4-B)pyridine is unique due to its specific substitution pattern, which includes a bromine atom at the 3rd position and phenyl groups at the 4th and 6th positions. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H11BrN2S

Molecular Weight

367.3 g/mol

IUPAC Name

3-bromo-4,6-diphenyl-[1,2]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C18H11BrN2S/c19-17-16-14(12-7-3-1-4-8-12)11-15(20-18(16)22-21-17)13-9-5-2-6-10-13/h1-11H

InChI Key

LSRLSVRGEWCVLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C(=NS3)Br)C4=CC=CC=C4

Origin of Product

United States

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